Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI)
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Overview
Description
Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) is a chemical compound with the molecular formula C6H12Cl2N2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. The compound is characterized by the presence of two chlorine atoms and two methyl groups attached to the piperazine ring.
Preparation Methods
The synthesis of Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and involves the formation of a protected piperazine intermediate, which is subsequently deprotected to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dechlorinated products.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of various chemical products, including polymers and surfactants.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) involves its interaction with specific molecular targets and pathways. The compound can bind to and inhibit the function of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) can be compared with other similar compounds, such as:
Piperazine, 1,4-dipropyl- (7CI,8CI,9CI): This compound has propyl groups instead of methyl groups and exhibits different chemical and biological properties.
1,4-Dichloropiperazine: This compound lacks the methyl groups present in Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI), leading to differences in reactivity and applications.
The uniqueness of Piperazine, 1,4-dichloro-2,5-dimethyl-(6CI,7CI,8CI,9CI) lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other piperazine derivatives.
Properties
Molecular Formula |
C6H12Cl2N2 |
---|---|
Molecular Weight |
183.08 g/mol |
IUPAC Name |
1,4-dichloro-2,5-dimethylpiperazine |
InChI |
InChI=1S/C6H12Cl2N2/c1-5-3-10(8)6(2)4-9(5)7/h5-6H,3-4H2,1-2H3 |
InChI Key |
IVRLPPGKJJZQJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(C(CN1Cl)C)Cl |
Origin of Product |
United States |
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